molecular formula C8H8BrClO3S B15328600 (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride

Katalognummer: B15328600
Molekulargewicht: 299.57 g/mol
InChI-Schlüssel: RWJPPDQQFWMAJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO3S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a bromine atom at the 3-position and a methoxy group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

3-Bromo-4-methoxyphenol+Methanesulfonyl chloride(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride\text{3-Bromo-4-methoxyphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Bromo-4-methoxyphenol+Methanesulfonyl chloride→(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and reduction: The bromine atom and methoxy group on the phenyl ring can participate in oxidation and reduction reactions, leading to the formation of different substituted phenyl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

    Oxidation and reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions to modify the phenyl ring.

Major Products Formed

    Sulfonamide derivatives: Formed by reaction with amines.

    Sulfonate ester derivatives: Formed by reaction with alcohols.

    Sulfonothioate derivatives: Formed by reaction with thiols.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonyl chloride functional group into molecules, facilitating further chemical modifications.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of (3-Bromo-4-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This electrophilic center readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine atom and methoxy group on the phenyl ring can also influence the reactivity and selectivity of these reactions by affecting the electronic properties of the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Methoxyphenyl)methanesulfonyl chloride: Lacks the bromine atom at the 3-position.

    (3-Bromo-4-hydroxyphenyl)methanesulfonyl chloride: Has a hydroxyl group instead of a methoxy group at the 4-position.

    (3-Bromo-4-methylphenyl)methanesulfonyl chloride: Contains a methyl group instead of a methoxy group at the 4-position.

Uniqueness

(3-Bromo-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. These substituents can significantly influence the compound’s reactivity, making it a valuable reagent in organic synthesis and various scientific research applications.

Eigenschaften

Molekularformel

C8H8BrClO3S

Molekulargewicht

299.57 g/mol

IUPAC-Name

(3-bromo-4-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO3S/c1-13-8-3-2-6(4-7(8)9)5-14(10,11)12/h2-4H,5H2,1H3

InChI-Schlüssel

RWJPPDQQFWMAJR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.